molecular formula C7H11N3 B2476974 6-(Azidomethyl)bicyclo[3.1.0]hexane CAS No. 2309444-22-0

6-(Azidomethyl)bicyclo[3.1.0]hexane

Cat. No. B2476974
M. Wt: 137.186
InChI Key: RNYWWSWJLNWMDN-UHFFFAOYSA-N
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Description

“6-(Azidomethyl)bicyclo[3.1.0]hexane” is a bicyclic compound. It is a crucial component in several antiviral medications .


Synthesis Analysis

The synthesis of “6-(Azidomethyl)bicyclo[3.1.0]hexane” involves an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . The synthesis is achieved in seven distinct steps, resulting in a total yield of 28% .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(Azidomethyl)bicyclo[3.1.0]hexane” include intramolecular cyclopropanation of alpha-diazoacetates . The reaction starts by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate .

Scientific Research Applications

Conformational Studies

6-(Azidomethyl)bicyclo[3.1.0]hexane and its derivatives, like bicyclo[3.1.0]hexane, are recognized for their diverse biological activities and utility as core structures in small molecules. These compounds serve as analogues for nucleoside building blocks and play a role in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. They exhibit distinct conformations, such as envelope and chair-type, which are crucial in biochemical processes (Jimeno et al., 2011).

Synthesis Applications

The synthesis of derivatives of bicyclo[3.1.0]hexane, including those similar to 6-(Azidomethyl)bicyclo[3.1.0]hexane, is a significant area of research. Techniques like gold-catalyzed oxidative cyclopropanation are employed to create these derivatives, which are essential in developing various bioactive molecules and intermediates (Wang et al., 2013).

Structural Analysis

The study of molecular structures and conformations of compounds like 6-(Azidomethyl)bicyclo[3.1.0]hexane is vital for understanding their biological activity. Investigations into the conformational dynamics and stability of these compounds provide insights into their potential applications in drug design and other areas of chemistry (Vilsmaier et al., 1999).

Chemical Reactivity

The reactivity of bicyclo[3.1.0]hexane derivatives under various conditions is another area of focus. Studies on how these compounds react under acidic or basic conditions, and their susceptibility to processes like methanolysis, provide valuable information for their application in synthetic chemistry (Lim et al., 2002).

Novel Synthesis Methods

Innovative methods for synthesizing bicyclo[3.1.0]hexane derivatives, akin to 6-(Azidomethyl)bicyclo[3.1.0]hexane, are continually being developed. These methods aim to improve yield, efficiency, and selectivity, thereby enhancing the utility of these compounds in various scientific applications (Hodgson et al., 2007).

Future Directions

“6-(Azidomethyl)bicyclo[3.1.0]hexane” is a crucial component in several antiviral medications . Therefore, its efficient synthesis could have significant implications for the production of these medications. Future research could focus on improving the synthesis process and exploring its potential applications in other areas.

properties

IUPAC Name

6-(azidomethyl)bicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-10-9-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYWWSWJLNWMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Azidomethyl)bicyclo[3.1.0]hexane

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